Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate
Description
Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate (CAS: 2082-79-3; Irganox® 1076) is a sterically hindered phenolic antioxidant widely used to stabilize polymers and plastics against oxidative degradation. Its molecular formula is C₃₅H₆₂O₃, with a molecular weight of 530.878 g/mol . The compound features a long stearyl (C18) chain esterified to a 3,5-di-tert-butyl-4-hydroxycinnamic acid moiety, which provides radical-scavenging activity. Key applications include:
- Polymer stabilization: Protects polyethylene, polypropylene, and rubber from thermal oxidation .
- Food-contact materials: Compliant with regulations for use in packaging .
- Synergistic formulations: Often combined with phosphite co-stabilizers for enhanced performance.
Its effectiveness arises from the hindered phenol group, which donates hydrogen atoms to terminate free-radical chain reactions. The stearyl chain ensures compatibility with non-polar polymer matrices, improving solubility and dispersion .
Properties
IUPAC Name |
octadecyl (E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H60O3/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-38-32(36)25-24-29-27-30(34(2,3)4)33(37)31(28-29)35(5,6)7/h24-25,27-28,37H,8-23,26H2,1-7H3/b25-24+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKFEDZJXPHATD-OCOZRVBESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016733 | |
| Record name | octadecyl (2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19277-65-7 | |
| Record name | Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019277657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | octadecyl (2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STEARYL 3,5-DI-TERT-BUTYL-4-HYDROXYCINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F251TC1C5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acid-Catalyzed Esterification
The most conventional route involves direct esterification of 3,5-di-tert-butyl-4-hydroxycinnamic acid with stearyl alcohol using acid catalysts. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) facilitates protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by the alcohol. Reactions are typically conducted under reflux in toluene or xylene at 110–140°C for 6–12 hours, achieving yields of 80–90%. Excess alcohol drives equilibrium toward ester formation, while molecular sieves remove water byproduct.
Key Conditions:
Alkaline Catalysis
Alkaline catalysts like sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃) are less common due to the phenolic hydroxyl group’s acidity, which can deprotonate under basic conditions. However, in non-polar solvents, limited base activity allows esterification at 100–120°C with yields of 70–75%.
Transesterification Approaches
Transesterification of methyl 3,5-di-tert-butyl-4-hydroxycinnamate with stearyl alcohol offers a two-step alternative. The methyl ester intermediate is synthesized via acid-catalyzed esterification, followed by alcohol exchange.
Reaction Mechanism:
- Methyl Ester Synthesis:
$$ \text{3,5-di-tert-butyl-4-hydroxycinnamic acid} + \text{CH₃OH} \xrightarrow{H^+} \text{methyl ester} + \text{H₂O} $$ - Transesterification:
$$ \text{Methyl ester} + \text{C₁₈H₃₇OH} \xrightarrow{\text{cat.}} \text{stearyl ester} + \text{CH₃OH} $$
Lipases (e.g., Candida antarctica Lipase B) enable enzymatic transesterification at 50–60°C in solvent-free systems, achieving 85–90% conversion. Industrial protocols favor alkali catalysts (e.g., NaOMe) in continuous flow reactors for scalability.
Green Chemistry Approaches
Steglich Esterification
The Steglich method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent to activate the carboxylic acid, followed by reaction with stearyl alcohol in acetonitrile at 40–45°C. This solvent replaces traditional chlorinated solvents, aligning with green chemistry principles. Yields average 70% within 45 minutes, minimizing side reactions.
Advantages:
Solvent-Free Mechanochemical Synthesis
Ball milling 3,5-di-tert-butyl-4-hydroxycinnamic acid and stearyl alcohol with catalytic p-TsOH achieves 95% conversion in 2 hours. This method eliminates solvent waste and reduces energy consumption.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors enable precise temperature control and automated feedstock delivery, reducing reaction times by 50% compared to batch processes. Molten-state reactions at 150–160°C (solvent-free) using immobilized lipases achieve 92% yield with catalyst reuse for over 10 cycles.
Table 1: Comparison of Preparation Methods
Comparative Analysis of Methodologies
- Traditional Acid Catalysis: High yields but requires corrosive acids and high energy input.
- Transesterification: Scalable for industry but dependent on methyl ester precursor synthesis.
- Green Methods: Lower yields but environmentally favorable; ideal for lab-scale or specialty chemicals.
Chemical Reactions Analysis
Types of Reactions
Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate primarily undergoes oxidation and substitution reactions. The phenolic hydroxyl group in the compound is particularly susceptible to oxidation, leading to the formation of quinones and other oxidized products .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in acidic or basic conditions.
Major Products
The major products formed from the oxidation of this compound include quinones and other oxidized derivatives. Substitution reactions yield various esters and amides, depending on the nucleophile used .
Scientific Research Applications
Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate, also known as octadecyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate, is a synthetic phenolic antioxidant widely utilized in polymers . It belongs to a family of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants .
Synonyms:
- Stearyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate
- Octadecyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate
- Octadecyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate
- Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, octadecyl ester
- Hydrocinnamic acid, 3,5-di-tert-butyl-4-hydroxy-, octadecyl ester
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
- Octadecyl 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoate
- Octadecyl beta-(3',5'-di-tert-butyl-4'-hydroxyphenyl)propanoate
Applications
This compound is used as an antioxidant for polyolefins . The FDA provides a consultation regarding the regulation of octadecyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate, indicating its authorized use .
The compound is produced through methods such as transesterification of methyl 3 (3.5 Di-tert-butyl-hydroxyphenyl propionate) . It can also be produced as tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane by ester exchange between a 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid alkyl ester and pentaerythritol in the presence of a basic catalyst . The alkyl ester can be straight or branched with 1-4 carbon atoms, such as methyl or ethyl ester . The process may involve a purification step comprising recrystallization to yield the pure form .
Research
Mechanism of Action
The antioxidant activity of Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate is primarily due to its ability to donate hydrogen atoms from its phenolic hydroxyl group to free radicals. This donation stabilizes the free radicals and prevents them from initiating further oxidative reactions. The compound also forms stable radicals that do not propagate the chain reaction of oxidation .
Comparison with Similar Compounds
Pentaerythritol Tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
Structure: Contains four 3,5-di-tert-butyl-4-hydroxycinnamate groups attached to a pentaerythritol core . Molecular Weight: ~1,178 g/mol (estimated), significantly higher than Irganox 1076. Applications: High-performance plastics requiring extreme thermal stability (e.g., engineering polymers). Performance:
- Higher radical-scavenging capacity due to four active phenolic groups.
- Lower solubility in non-polar matrices compared to Irganox 1076, limiting compatibility in some systems .
- Thermal degradation: Pyrolysis studies show side-chain fragmentation, releasing active phenolic units, which may enhance antioxidant efficacy at elevated temperatures .
Table 1: Key Differences Between Irganox 1076 and Pentaerythritol Derivative
Stearyl Benzoate (CAS: 10578-34-4)
Structure : Ester of stearyl alcohol and benzoic acid.
Applications :
- Cosmetics : Emollient and solvent in skincare products .
- Lubricants : Reduces friction in industrial formulations.
Key Differences : - Functional group: Benzoate lacks the hindered phenol group, rendering it ineffective as an antioxidant.
- Molecular weight: Lower (~390 g/mol estimated) compared to Irganox 1076.
Behenyl Benzoate (CAS: 103403-38-9)
Structure : Ester of behenyl (C22) alcohol and benzoic acid.
Applications : Thickening agent in cosmetics .
Performance :
- Longer alkyl chain enhances viscosity but reduces volatility.
Table 2: Comparison with Benzoate Esters
| Property | Irganox 1076 | Stearyl Benzoate | Behenyl Benzoate |
|---|---|---|---|
| Functional Group | Hindered phenol + cinnamate | Benzoate | Benzoate |
| Primary Use | Antioxidant stabilization | Cosmetic emollient | Viscosity modifier |
| Radical Scavenging | Yes | No | No |
Comparison with Polymerizable Esters (Methacrylate/Acrylate)
Stearyl Methacrylate (CAS: 1618 F HS)
Structure : Methacrylate group with stearyl chain.
Applications :
- Hydrophobic resins : Enhances water resistance in UV-curable coatings .
- Impact modifiers : Improves flexibility in acrylic polymers .
Performance : - Reactivity: Polymerizes via free-radical mechanisms, unlike non-reactive Irganox 1076.
- Hydrophobicity : Contact angle increases proportionally with stearyl methacrylate content .
Stearyl Acrylate (CAS: 4813-57-4)
Structure : Acrylate group with stearyl chain.
Applications :
Table 3: Comparison with Polymerizable Esters
| Property | Irganox 1076 | Stearyl Methacrylate | Stearyl Acrylate |
|---|---|---|---|
| Reactive Group | None | Methacrylate | Acrylate |
| Primary Function | Antioxidant | Hydrophobicity modifier | Slip agent, lubricant |
| Thermal Stability | High (up to 300°C) | Moderate (degrades at ~200°C) | Moderate |
Biological Activity
Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate (SDBH) is a hindered phenolic antioxidant known for its significant biological activities, particularly in the prevention of oxidative damage in various materials and its potential therapeutic applications. This article explores the biological activity of SDBH, focusing on its antioxidant properties, synthesis, applications, and relevant research findings.
Chemical Structure and Properties
SDBH is an organic compound with the molecular formula and a molecular weight of approximately 528.85 g/mol. Its structure features a stearyl group that enhances lipophilicity, making it suitable for incorporation into various formulations, especially in the cosmetic and polymer industries. The compound's structure is characterized by multiple tert-butyl groups that provide steric hindrance, which is crucial for its antioxidant activity.
| Property | Details |
|---|---|
| Molecular Formula | C35H60O3 |
| Molecular Weight | 528.85 g/mol |
| Solubility | Lipophilic |
| Antioxidant Type | Hindered phenolic |
SDBH primarily acts as an antioxidant by donating hydrogen atoms to free radicals, thereby stabilizing them and preventing oxidative chain reactions. This mechanism is vital in protecting various materials from oxidative degradation, particularly in polymers subjected to thermal stress. The compound's ability to scavenge free radicals is enhanced by its sterically hindered structure, which minimizes the likelihood of oxidation of the phenolic hydroxyl group .
Applications
SDBH is widely utilized across various industries due to its effective antioxidant properties:
- Cosmetics : Used to stabilize formulations against oxidative degradation.
- Plastics : Acts as a stabilizer in polymer compositions to enhance thermal stability.
- Food Preservation : Potential applications as a food additive due to its antioxidant capabilities .
Research Findings
Recent studies have highlighted the biological activity of SDBH and its derivatives:
- Antifungal Activity : A study identified octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate (a derivative of SDBH) produced by Alcaligenes faecalis with significant antifungal properties against Candida albicans and Aspergillus niger. The optimization of production conditions led to a 2.48-fold increase in yield .
- Oxidative Stress Protection : Research indicates that compounds like SDBH can mitigate oxidative stress in biological systems, potentially offering protective effects against various diseases linked to oxidative damage .
- Food Safety : SDBH has been evaluated for its safety as a food contact substance by regulatory bodies, confirming its suitability for use in food preservation .
Case Study 1: Antifungal Efficacy
A soil bacterial isolate (Alcaligenes faecalis) was shown to produce a metabolite identified as octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate with antifungal activity. The study employed response surface methodology (RSM) to optimize production conditions, achieving significant increases in antifungal metabolite yield.
Case Study 2: Polymer Stabilization
In polymer applications, SDBH has been incorporated into polypropylene compositions to enhance thermal stability. The addition of SDBH has demonstrated effectiveness in reducing oxidative degradation during processing and prolonged storage .
Q & A
Basic Research Questions
Q. What synthetic strategies optimize the yield and purity of Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate?
- Methodological Answer : The esterification of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid with stearyl alcohol is typically catalyzed by acid (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP). Purification via recrystallization in ethanol or hexane is critical to remove unreacted precursors. Reaction progress should be monitored by TLC (silica gel, hexane:ethyl acetate 8:2) or HPLC (C18 column, UV detection at 280 nm). Impurity profiles should align with analytical standards (e.g., NG-12712-1G) .
Q. Which analytical techniques are most reliable for quantifying this compound in polymer matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 275–285 nm) is preferred for quantification. Calibration curves should use certified reference materials (e.g., NG-12712-1G). For polymer extraction, Soxhlet extraction with chloroform or THF is recommended, followed by centrifugal filtration (0.45 µm nylon membrane) to remove particulate interference .
Q. How can structural integrity be confirmed post-synthesis?
- Methodological Answer : Combine NMR (¹H and ¹³C) and FTIR spectroscopy. Key NMR signals include the stearyl chain’s terminal methyl group (δ 0.88 ppm, triplet) and the phenolic hydroxyl proton (δ 5.2 ppm, broad). FTIR should show ester C=O stretching at ~1740 cm⁻¹ and phenolic O-H stretching at 3500–3650 cm⁻¹ .
Advanced Research Questions
Q. What degradation pathways dominate under thermal vs. oxidative conditions, and how are they characterized?
- Methodological Answer : Thermal degradation (e.g., pyrolysis GC-MS at 300–400°C) primarily cleaves the ester bond, yielding 3,5-di-tert-butyl-4-hydroxycinnamic acid and stearyl alcohol fragments. Oxidative degradation (accelerated by H₂O₂/UV) generates quinone methides and dimerized products. LC-MS/MS with collision-induced dissociation (CID) is critical for identifying these adducts .
Q. How does the antioxidant efficacy of this compound compare to its analogs in polymer stabilization?
- Methodological Answer : Use oxygen uptake or chemiluminescence assays to measure radical scavenging efficiency in polypropylene films. Compare with analogs like pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) (higher steric hindrance) or octyl derivatives (lower melting points). Structure-activity correlations should account for alkyl chain length and tert-butyl group positioning .
Q. What experimental designs resolve contradictions in diffusion kinetics data across polymer matrices?
- Methodological Answer : Employ time-resolved FTIR-microscopy to track migration in low-density polyethylene (LDPE) vs. polyvinyl chloride (PVC). Model diffusion coefficients using Fick’s second law, adjusting for crystallinity (DSC data) and plasticizer content. Conflicting data often arise from inconsistent film thickness or temperature gradients during testing .
Q. How do in vitro antioxidant assays (e.g., DPPH, ORAC) correlate with in vivo efficacy in biological systems?
- Methodological Answer : Validate in vitro results (e.g., IC₅₀ in DPPH assays) against cellular ROS assays (e.g., H₂DCFDA fluorescence in HepG2 cells). Adjust for bioavailability by pre-treating compounds with simulated intestinal fluid (pH 6.8, pancreatin) to mimic ester hydrolysis. Discrepancies often stem from poor membrane permeability of the intact stearyl ester .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
